3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline
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Overview
Description
3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is an organic compound that features a unique combination of a chloroaniline moiety and a trifluoromethyl-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which is then functionalized with a trifluoromethyl group. The chloroaniline moiety is introduced through a nucleophilic substitution reaction. The overall process requires careful control of reaction conditions, including temperature, solvent choice, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its potential use in pesticides and herbicides due to its bioactive properties.
Material Science:
Mechanism of Action
The mechanism of action of 3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline involves its interaction with specific molecular targets. In medicinal applications, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(trifluoromethyl)aniline: Similar in structure but lacks the pyrazole ring.
4-Methyl-3-(trifluoromethyl)aniline: Similar but without the chloro group.
3-Chloro-4-(trifluoromethyl)aniline: Similar but without the methyl group on the pyrazole ring.
Uniqueness
3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, while the pyrazole ring contributes to its versatility in chemical reactions .
Properties
IUPAC Name |
3-chloro-4-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3/c1-6-5-18(17-10(6)11(13,14)15)9-3-2-7(16)4-8(9)12/h2-5H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAYZXGKNPAYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(F)(F)F)C2=C(C=C(C=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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